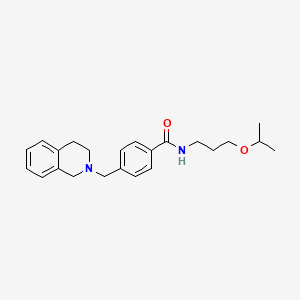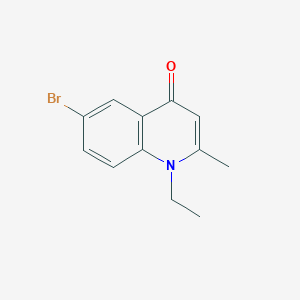
4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-(3-isopropoxy-propyl)-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(PROPAN-2-YLOXY)PROPYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core, which is often associated with biological activity, and a tetrahydroisoquinoline moiety, known for its presence in many natural products and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(PROPAN-2-YLOXY)PROPYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Attachment of the Benzamide Core: The tetrahydroisoquinoline intermediate is then coupled with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Introduction of the Propan-2-yloxy Group: The final step involves the alkylation of the benzamide with 3-chloropropan-2-ol in the presence of a base to introduce the propan-2-yloxy group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[3-(PROPAN-2-YLOXY)PROPYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The propan-2-yloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Primary or secondary amines.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to the presence of the tetrahydroisoquinoline moiety.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N-[3-(PROPAN-2-YLOXY)PROPYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and neurotransmission.
相似化合物的比较
Similar Compounds
N-[3-(PROPAN-2-YLOXY)PROPYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE: shares structural similarities with other benzamide derivatives and tetrahydroisoquinoline compounds.
Uniqueness
Structural Features: The combination of the benzamide core and tetrahydroisoquinoline moiety is unique and may confer distinct biological activities.
Biological Activity: Compared to other similar compounds, N-[3-(PROPAN-2-YLOXY)PROPYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE may exhibit unique pharmacological properties due to its specific structure.
This detailed article provides a comprehensive overview of N-[3-(PROPAN-2-YLOXY)PROPYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C23H30N2O2 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC 名称 |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(3-propan-2-yloxypropyl)benzamide |
InChI |
InChI=1S/C23H30N2O2/c1-18(2)27-15-5-13-24-23(26)21-10-8-19(9-11-21)16-25-14-12-20-6-3-4-7-22(20)17-25/h3-4,6-11,18H,5,12-17H2,1-2H3,(H,24,26) |
InChI 键 |
ZSSMKULOPVHPSY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OCCCNC(=O)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-ethylbenzamide](/img/structure/B15000611.png)
![4-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B15000612.png)
![(1S,4S,5S,6S)-4-(hydroxymethyl)-6-(thiophen-2-ylcarbonyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B15000614.png)
![3-(4-fluorobenzyl)-6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B15000617.png)
![6-butyl-8-(2-hydroxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15000625.png)
![4-methoxy-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B15000631.png)

![6-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol](/img/structure/B15000635.png)
![5-amino-2-(2-chlorophenyl)-N-(4-chlorophenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B15000640.png)
![N',N'-diethyl-N-(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)ethane-1,2-diamine](/img/structure/B15000654.png)

![4-methyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B15000666.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B15000671.png)
![4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid](/img/structure/B15000678.png)
